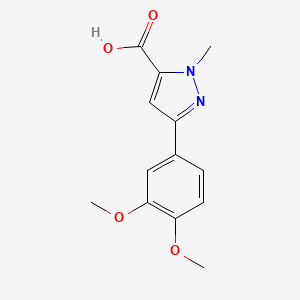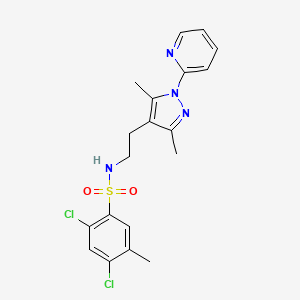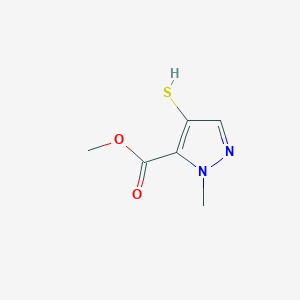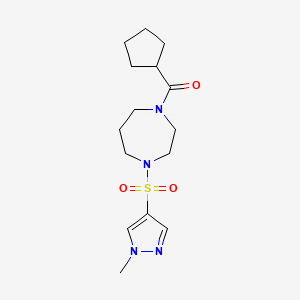
3-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a methyl group and a 3,4-dimethoxyphenyl group . The carboxylic acid group (-COOH) is a functional group often found in organic acids .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the 3,4-dimethoxyphenyl group, and the carboxylic acid group. The exact spatial arrangement of these groups would depend on the specific synthesis process and the stereochemistry of the starting materials .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group is typically reactive and can participate in various reactions such as esterification and amide formation. The pyrazole ring and the 3,4-dimethoxyphenyl group may also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic. The compound’s solubility would be influenced by the polar carboxylic acid group and the less polar 3,4-dimethoxyphenyl and pyrazole groups .Scientific Research Applications
Annular Tautomerism and Structural Studies
The annular tautomerism of the curcuminoid NH-pyrazoles : This study investigates the structures of NH-pyrazoles through X-ray crystallography and NMR spectroscopy, focusing on compounds with a phenol residue or lacking OH groups. The research highlights the tautomerism in solution and solid-state, contributing to our understanding of molecular structures and behaviors in pyrazole compounds (Cornago et al., 2009).
Photophysical Properties and Solvent Interactions
Synthesis and photophysical properties of new pyrazolines with triphenyl and ester derivatives : The study synthesizes new pyrazoline derivatives, focusing on their absorption, fluorescence properties, and solute-solvent interactions. It offers insights into the effect of solvent structure and polarity on the photophysical properties of pyrazoline molecules (Şenol et al., 2020).
Crystal Structure Analysis
3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester : This research presents the synthesis and crystallographic analysis of pyrazol-3-ylpropionic acid and its methyl ester. It highlights the challenges in identifying regioisomers and the role of X-ray analysis in determining molecular structures (Kumarasinghe et al., 2009).
Chemical Reactions and Synthesis of Derivatives
Reactions of 4-benzoyl-1,5-diphenyl-1H -pyrazole-3- carboxylic acid chloride with various hydroxylamines and carbazates : This paper discusses the conversion of 1H-pyrazole-3-carboxylic acid into various derivatives, including carboxamides and carbohydrazides, providing valuable information on the synthesis and structural characterization of pyrazole compounds (Korkusuz & Yıldırım, 2010).
Safety and Hazards
Future Directions
The study of novel pyrazole derivatives is an active area of research in medicinal chemistry due to their diverse biological activities. Future research could explore the synthesis, characterization, and biological activity of “3-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid” and related compounds .
properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-15-10(13(16)17)7-9(14-15)8-4-5-11(18-2)12(6-8)19-3/h4-7H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYUTHSFDOYVCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B2630620.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2630622.png)



![3'-(4-methylphenyl)spiro[3H-indene-2,2'-oxirane]-1-one](/img/structure/B2630627.png)
![1-[(2-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2630628.png)

![4-[[2-[(3,3-Dimethyl-2H-1-benzofuran-5-yl)oxymethyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2630635.png)


![2-[3-(3-Chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2630639.png)
